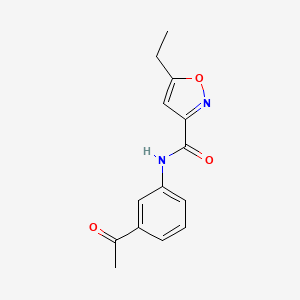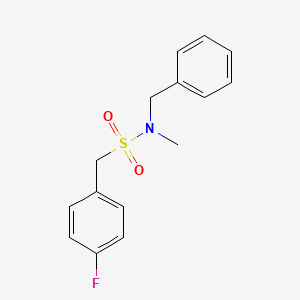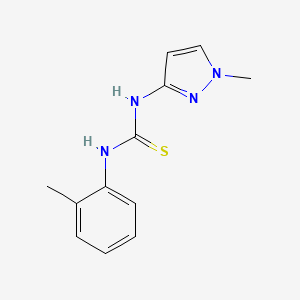![molecular formula C19H11F6N3O2S B4727851 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE](/img/structure/B4727851.png)
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE
Vue d'ensemble
Description
2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(2,3,5,6-tetrafluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of difluoromethoxy, pyrimidinyl, sulfanyl, and tetrafluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(2,3,5,6-tetrafluorophenyl)acetamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Difluoromethoxyphenyl Intermediate: This involves the reaction of 4-bromoanisole with difluoromethyl ether in the presence of a base such as potassium carbonate.
Synthesis of the Pyrimidinyl Intermediate: The difluoromethoxyphenyl intermediate is then reacted with 2-chloropyrimidine in the presence of a palladium catalyst to form the pyrimidinyl intermediate.
Formation of the Sulfanyl Intermediate: The pyrimidinyl intermediate is treated with thiourea to introduce the sulfanyl group.
Final Coupling Reaction: The sulfanyl intermediate is coupled with 2,3,5,6-tetrafluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(2,3,5,6-tetrafluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or inflammatory diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(2,3,5,6-tetrafluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide
- 2-[4-((4-(Bis(2-hydroxyethyl)amino)phenyl)(cyano)methyl)-2,3,5,6-tetrafluorophenyl]malonitrile
Uniqueness
2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(2,3,5,6-tetrafluorophenyl)acetamide is unique due to its combination of difluoromethoxy, pyrimidinyl, sulfanyl, and tetrafluorophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(2,3,5,6-tetrafluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6N3O2S/c20-11-7-12(21)16(23)17(15(11)22)28-14(29)8-31-19-26-6-5-13(27-19)9-1-3-10(4-2-9)30-18(24)25/h1-7,18H,8H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCOAAINELYYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=C(C(=CC(=C3F)F)F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid](/img/structure/B4727805.png)
![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4727813.png)
![N-(3,4-dimethylphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4727816.png)
![N-(2-METHOXYETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4727820.png)
![N-(3,5-dichloro-2-pyridinyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4727822.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4727836.png)
![8,9-DIMETHYL-2-(3-METHYLPHENYL)-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4727839.png)
![2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4727859.png)


![N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4727876.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(mesitylsulfonyl)piperazine](/img/structure/B4727878.png)

